8-OH-Pipat
Description
8-Hydroxy-PIPAT (trans-8-hydroxy-2-(N-n-propyl-N-3'-iodo-2'-propenyl)aminotetralin) is a radioiodinated, high-affinity agonist selective for the serotonin 5-HT1A receptor . It exhibits a Kd of 0.26 ± 0.02 nM for the G protein-coupled form of the 5-HT1A receptor, binding exclusively to this conformation and enabling studies of receptor-G protein interactions . In vivo, systemic administration of 8-OH-PIPAT reduces extracellular 5-HT levels in the mouse striatum via activation of somatodendritic 5-HT1A autoreceptors, an effect blocked by the selective antagonist WAY 100635 . Its structural features, including an iodinated propenyl group and tetralin backbone, contribute to its selectivity and utility in receptor binding assays .
Properties
Molecular Formula |
C16H22INO |
|---|---|
Molecular Weight |
371.26 g/mol |
IUPAC Name |
(7R)-7-[[(E)-3-iodoprop-2-enyl]-propylamino]-5,6,7,8-tetrahydronaphthalen-1-ol |
InChI |
InChI=1S/C16H22INO/c1-2-10-18(11-4-9-17)14-8-7-13-5-3-6-16(19)15(13)12-14/h3-6,9,14,19H,2,7-8,10-12H2,1H3/b9-4+/t14-/m1/s1 |
InChI Key |
QBXHUZJZYDSLRH-CEOUIICOSA-N |
Isomeric SMILES |
CCCN(C/C=C/I)[C@@H]1CCC2=C(C1)C(=CC=C2)O |
Canonical SMILES |
CCCN(CC=CI)C1CCC2=C(C1)C(=CC=C2)O |
Synonyms |
8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, 123I-labeled 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, E-(+-)-isomer 8-hydroxy-2-(N-n-propyl-N-(3'-iodo-2'-propenyl)amino)tetralin, R-(E)-isomer 8-OH-PIPAT |
Origin of Product |
United States |
Comparison with Similar Compounds
8-OH-DPAT
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a prototypical 5-HT1A agonist. Key comparisons include:
- Binding Affinity : 8-OH-DPAT binds to both G protein-coupled and uncoupled receptor states, unlike 8-OH-PIPAT, which is selective for the coupled form .
- Functional Effects : Both induce outward currents in tuberoinfundibular dopamine (TIDA) neurons via 5-HT1A receptors, but 8-OH-PIPAT’s effects are partially blocked by Ba<sup>2+</sup>, implicating GIRK channels, and show slower reversibility compared to 8-OH-DPAT .
- In Vivo Selectivity : 8-OH-PIPAT’s effects are entirely 5-HT1A-mediated, whereas 8-OH-DPAT may interact with other receptors at higher doses .
Table 1: Structural and Functional Comparison
Comparison with Functionally Related Compounds
p-MPPI and p-MPPF (Antagonists)
p-MPPI and its fluorobenzamido analog p-MPPF are 5-HT1A antagonists:
- Binding Dynamics : p-MPPI labels uncoupled receptors with a Bmax 40% higher than 8-OH-PIPAT, reflecting its ability to bind multiple receptor conformations .
- Guanyl Nucleotide Effects : Guanyl nucleotides increase p-MPPI binding (Bmax = 362 ± 35 fmol/mg) but reduce 8-OH-PIPAT binding (Bmax = 108 ± 20 fmol/mg), highlighting agonist-antagonist differences in G protein interactions .
- Therapeutic Insights : p-MPPI’s competitive antagonism contrasts with 8-OH-PIPAT’s role in studying constitutive receptor activity .
Vilazodone (Partial Agonist)
Vilazodone, a 5-HT1A partial agonist and SSRI, exhibits distinct properties:
Table 2: Functional and Mechanistic Differences
Key Research Findings and Implications
- Receptor Conformation Studies: 8-OH-PIPAT’s exclusive binding to coupled receptors has clarified spiperone’s noncompetitive antagonism, evidenced by Scatchard plot shifts .
- Autoreceptor Specificity : 8-OH-PIPAT’s selectivity for 5-HT1A autoreceptors, unlike CP 94,253 (5-HT1B agonist), enables precise modulation of striatal 5-HT levels .
- Kinetic Differences : The irreversible effects of 8-OH-PIPAT in TIDA neurons suggest prolonged receptor internalization or signaling, contrasting with transient 5-HT responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
